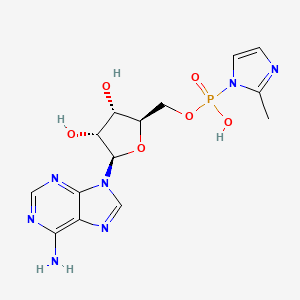

Adenosine 5'-phospho-2-methylimidazolide

Description

Historical Context of Activated Nucleotides in the Origin of Life Research

The scientific investigation into the origin of life began with concepts like the "primordial soup," a term originating from the Oparin-Haldane hypothesis, which posited that Earth's early oceans were a rich mixture of organic compounds. wikipedia.org This idea gained experimental support from the famous Miller-Urey experiment in 1952, which demonstrated that amino acids, the building blocks of proteins, could be synthesized from inorganic precursors under conditions simulating the early Earth. wikipedia.orgiiserpune.ac.in

Following the discovery of the structure of DNA, research focus shifted towards understanding the origin of nucleic acids. A major challenge was explaining how nucleotides could link together to form long chains (oligomerization) without the aid of enzymes. researchgate.net The formation of a phosphodiester bond between two nucleotides is a condensation reaction that is not spontaneous in an aqueous environment; it requires an input of energy. mdpi.com This led to the concept of "activated nucleotides," where the nucleotide monophosphate is attached to a chemical group that can be easily displaced—a good "leaving group"—thereby facilitating the bond formation. mdpi.comnih.gov Early research explored various potential activating groups, but imidazole (B134444) and its derivatives have proven to be particularly effective and prebiotically plausible. nih.gov

Significance of Imidazolide-Activated Ribonucleotides in the RNA World Hypothesis

The "RNA World" hypothesis is a widely supported theory suggesting that life passed through a stage where RNA served as both the primary genetic material (like DNA) and the main catalytic molecule (like proteins). nih.govbionity.comnih.gov This theory elegantly addresses the "chicken-and-the-egg" problem of whether proteins or nucleic acids came first, by proposing a single molecule that could perform both functions. sciencedaily.comnih.gov A central requirement of the RNA World is the existence of a mechanism for RNA to replicate itself non-enzymatically, allowing for the inheritance of genetic information and for Darwinian evolution to begin. nih.gov

Imidazolide-activated ribonucleotides are of paramount significance to this hypothesis because they provide a viable chemical pathway for template-directed, non-enzymatic RNA polymerization. nih.gov In this process, an existing RNA strand acts as a template, and activated monomers line up along it according to Watson-Crick base-pairing rules. The activating group, such as 2-methylimidazole (B133640), is then displaced as a new phosphodiester bond is formed, extending the new RNA chain. nih.gov The discovery that RNA molecules themselves, called ribozymes, can catalyze chemical reactions, including the formation of peptide bonds, lends strong support to the idea that RNA could have orchestrated the key processes of early life. bionity.com While challenges such as the inherent instability of RNA and the prebiotic synthesis of the nucleotides themselves remain active areas of research, imidazolide-activated nucleotides represent a cornerstone of experimental models for the replication process at the heart of the RNA World. nih.gov

Scope and Academic Research Focus on Adenosine (B11128) 5'-phospho-2-methylimidazolide (2-MeImpA)

Adenosine 5'-phospho-2-methylimidazolide, commonly abbreviated as 2-MeImpA, has become a focal point of academic research for modeling non-enzymatic RNA polymerization. nih.gov Its chemical structure features an adenosine monophosphate (AMP) molecule where the phosphate (B84403) group is activated by a 2-methylimidazole leaving group. researchgate.net This specific compound is extensively used because it effectively promotes the formation of phosphodiester bonds in template-copying reactions. nih.gov

A significant body of research has explored the polymerization of 2-MeImpA under various simulated prebiotic conditions. One of the most fruitful areas of investigation has been the catalytic role of clay minerals, particularly montmorillonite (B579905). researchgate.net Montmorillonite, a type of clay that was likely abundant on the early Earth, has been shown to significantly enhance the oligomerization of 2-MeImpA. nih.govnih.gov The clay surface is believed to act as a catalyst by adsorbing the nucleotide monomers, concentrating them, and orienting them in a way that facilitates polymerization. researchgate.netresearchgate.net

Detailed studies have shown that in the presence of montmorillonite clay, 2-MeImpA can polymerize into short RNA chains (oligomers). Research has also investigated how other prebiotic molecules, such as amino acids, might influence this process. For example, certain amino acids have been observed to affect the efficiency and length of the oligomers formed. researchgate.net

| Amino Acid Present | Maximum Oligomer Length (n-mer) Observed |

|---|---|

| None (Reference System) | 8 |

| Glutamic Acid | 10 |

| Glycine | 9 |

| Lysine | 7 |

| Serine | 8 |

This table presents data on the maximum length of RNA oligomers formed from the polymerization of 2-MeImpA on montmorillonite clay in the presence of different amino acids. The reference system contained no amino acids. Data sourced from HPLC and MALDI-MS analysis in published research. researchgate.netresearchgate.net

Mechanistic studies have further clarified the reaction pathway. It is understood that the polymerization reaction involves the 3'-hydroxyl group of a growing RNA primer attacking the activated 5'-phosphate of an incoming 2-MeImpA monomer, which displaces the 2-methylimidazole leaving group. nih.gov More recent research has identified a highly reactive imidazolium-bridged dinucleotide intermediate that forms in solution from two monomer molecules. acs.org This intermediate is proposed to then bind to the template and react with the primer, providing a more detailed picture of the chemical mechanism driving non-enzymatic RNA primer extension. acs.org

| Parameter | Value/Condition |

|---|---|

| Catalyst | Montmorillonite Clay |

| Primary Monomer | 2-MeImpA (15 mM) |

| Divalent Cation | 0.075 M MgCl₂ |

| Salt Concentration | 0.2 M NaCl |

| Buffer | 0.1 M HEPES, pH 7 |

| Incubation | 4 days at room temperature |

This table outlines a typical set of experimental conditions used to study the non-enzymatic polymerization of 2-MeImpA as catalyzed by montmorillonite clay. researchgate.netresearchgate.net

Through this focused research on 2-MeImpA, scientists continue to build a more complete and chemically plausible model for a crucial step in the origin of life: the emergence of self-replicating genetic polymers.

Structure

2D Structure

3D Structure

Properties

CAS No. |

31008-65-8 |

|---|---|

Molecular Formula |

C14H18N7O6P |

Molecular Weight |

411.31 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-(2-methylimidazol-1-yl)phosphinic acid |

InChI |

InChI=1S/C14H18N7O6P/c1-7-16-2-3-21(7)28(24,25)26-4-8-10(22)11(23)14(27-8)20-6-19-9-12(15)17-5-18-13(9)20/h2-3,5-6,8,10-11,14,22-23H,4H2,1H3,(H,24,25)(H2,15,17,18)/t8-,10-,11-,14-/m1/s1 |

InChI Key |

TWGWTXWTQPVUNN-IDTAVKCVSA-N |

SMILES |

CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Isomeric SMILES |

CC1=NC=CN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |

Canonical SMILES |

CC1=NC=CN1P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |

Other CAS No. |

31008-65-8 |

Synonyms |

2-MeIMPA adenosine 5'-phospho-2-methylimidazolide |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of Adenosine 5 Phospho 2 Methylimidazolide for Research Applications

Phosphorylation and Activation Strategies for Adenosine (B11128) Monophosphate

The core of synthesizing 2-MeImpA lies in the activation of the relatively stable 5'-phosphate group of AMP, making it susceptible to nucleophilic attack by 2-methylimidazole (B133640). This can be achieved through several distinct chemical strategies.

Direct activation methods aim to convert the phosphate (B84403) group into a better leaving group in a single conceptual step, often using a condensing agent. Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are prominent reagents for this purpose. wikipedia.org In this approach, the carbodiimide (B86325) reacts with the phosphate moiety of AMP to form a highly reactive O-phosphoisourea intermediate. wikipedia.org This intermediate is unstable and readily reacts with a nucleophile, in this case, 2-methylimidazole, to form the desired phosphoroimidazolide bond. The primary advantage of this route is its operational simplicity. Another agent, carbonyldiimidazole (CDI), can also be used to activate phosphate groups, forming a phosphoimidazolide directly which can then undergo exchange with 2-methylimidazole, though this can be considered a two-step, one-pot process. nih.gov These direct activation methods are particularly valuable in aqueous solutions, mimicking prebiotic conditions. oup.com

A widely adopted and robust method for synthesizing phosphoimidazolides is a one-pot protocol that involves multiple reactive components. mdpi.com This is not a multi-step synthesis in the sense of isolating intermediates, but rather a sequence of reactions occurring in the same vessel. A common and effective method is based on the work of Mukaiyama and Hashimoto, which utilizes a combination of a phosphine, a disulfide, and a base. nih.gov

In a typical procedure, adenosine monophosphate (AMP) is dissolved in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov A separate solution containing triphenylphosphine (B44618) (PPh₃), 2,2'-dipyridyldisulfide, and an excess of 2-methylimidazole is prepared in the same solvent, often with a tertiary amine base like triethylamine. nih.gov The AMP solution is then added to this mixture. The reagents work in concert to activate the phosphate group, which is then immediately trapped by the 2-methylimidazole present in high concentration to form the final product, Adenosine 5'-phospho-2-methylimidazolide.

Optimized Coupling Reactions for 2-Methylimidazolide Formation

The efficiency of the coupling between activated AMP and 2-methylimidazole depends critically on the choice of reagents, their relative amounts, and the reaction environment.

In the prevalent triphenylphosphine/disulfide method, each reagent has a specific role, and their stoichiometry is key to maximizing yield.

Adenosine Monophosphate (AMP): The foundational substrate providing the adenosine and phosphate moieties.

Triphenylphosphine (PPh₃) and 2,2'-Dipyridyldisulfide: This pair forms the activation system. PPh₃ has a high affinity for oxygen and sulfur. It reacts with the disulfide to generate a reactive phosphonium (B103445) species, which in turn activates the phosphate group of AMP. The formation of the highly stable triphenylphosphine oxide is a major thermodynamic driving force for the reaction. Typically, a two-fold molar excess of both PPh₃ and the disulfide relative to AMP is used to ensure complete activation. nih.gov

2-Methylimidazole: This is the nucleophile that attacks the activated phosphate. It is generally used in significant excess (e.g., 5-fold molar excess relative to AMP) to outcompete other potential nucleophiles (like water or another AMP molecule) and drive the reaction towards the desired product. nih.gov

Triethylamine: A non-nucleophilic organic base used to deprotonate the phosphate and hydroxyl groups of AMP and the N-H group of 2-methylimidazole, thereby increasing their nucleophilicity and solubility in the organic solvent. nih.gov

Interactive Table 1: Typical Reagent Stoichiometry for 2-MeImpA Synthesis

| Reagent | Role | Typical Molar Ratio (relative to AMP) |

| Adenosine Monophosphate (AMP) | Substrate | 1.0 |

| Triphenylphosphine (PPh₃) | Activating Agent | 2.0 |

| 2,2'-Dipyridyldisulfide | Activating Agent | 2.0 |

| 2-Methylimidazole | Nucleophile | 5.0 |

| Triethylamine | Base | 5.0 |

The reaction environment must be carefully controlled to prevent side reactions, primarily hydrolysis of the activated intermediates and the final product.

Solvent Choice: Anhydrous polar aprotic solvents are essential. N,N-dimethylformamide (DMF) is the most commonly used solvent because it effectively dissolves AMP salts and the other reagents while being non-reactive under the reaction conditions. nih.gov Dimethyl sulfoxide (B87167) (DMSO) is another suitable polar aprotic solvent and can be used as an alternative; it is more polar than DMF but also has a higher boiling point, making it more difficult to remove. nih.govnih.gov The choice between them may depend on specific solubility requirements and downstream processing. acs.org

Reaction Conditions: The reaction is typically run at room temperature under an inert atmosphere (e.g., nitrogen or argon). This prevents the oxidation of triphenylphosphine and the hydrolysis of the activated phosphate intermediates by atmospheric moisture. Vigorous stirring is necessary to ensure the efficient mixing of the dissolved reactants. nih.gov

Purification Strategies for Research-Grade 2-MeImpA

After the synthesis is complete, the reaction mixture contains the desired product along with byproducts (e.g., triphenylphosphine oxide, 2-pyridinethione) and excess reagents. Achieving research-grade purity requires effective separation strategies.

The most common method for initial purification is precipitation . The reaction mixture is added dropwise to a vigorously stirred, large volume of an acetone (B3395972) solution containing a salt like sodium perchlorate. nih.gov The sodium salt of the highly polar 2-MeImpA is insoluble in this solvent mixture and precipitates out, while the non-polar byproducts like triphenylphosphine oxide remain in solution. The collected precipitate is then washed sequentially with acetone and anhydrous ethyl ether to remove residual impurities before being dried under vacuum. nih.gov This method is fast and cost-effective for bulk purification. nih.govnih.gov

For applications requiring higher purity, anion-exchange chromatography is the preferred method. nih.gov This technique separates molecules based on the strength of their interaction with a positively charged stationary phase. nih.govyoutube.com The negatively charged phosphate backbone of 2-MeImpA binds to the column, while neutral byproducts are washed away. The product is then eluted using a salt gradient (e.g., triethylammonium (B8662869) bicarbonate or sodium chloride). This method provides excellent resolution, effectively separating the product from any unreacted AMP or related nucleotide impurities. nih.govresearchgate.net

Interactive Table 2: Comparison of Purification Strategies for 2-MeImpA

| Feature | Precipitation | Anion-Exchange Chromatography |

| Principle | Differential solubility in an organic solvent/salt mixture. | Separation based on net negative charge. |

| Primary Advantage | Rapid, scalable, and cost-effective for bulk isolation. nih.gov | High resolution and purity, effective removal of nucleotide impurities. nih.gov |

| Primary Disadvantage | May result in lower purity; potential for co-precipitation of impurities. | More time-consuming, requires specialized equipment and resins, more expensive. nih.gov |

| Typical Use | Initial capture and concentration of the product from the reaction mixture. | Final polishing step to achieve research-grade (>95%) purity. |

Chromatographic Separation Techniques in Laboratory Synthesis

Following the initial synthesis and precipitation of this compound, chromatographic techniques are employed to separate the target compound from any remaining impurities. Given the polar nature of nucleotides, reverse-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective method for purification.

For the purification of 2-MeImpA, a C18 column is typically utilized. These columns have a non-polar stationary phase, which retains the relatively non-polar components of the mixture more strongly. The mobile phase is generally a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. A gradient elution is often employed, where the concentration of the organic solvent is gradually increased over the course of the separation. This allows for the sequential elution of compounds with increasing hydrophobicity.

The separation can be monitored using a UV detector, as the adenine (B156593) base in this compound has a strong absorbance in the ultraviolet region, typically around 260 nm. The fraction containing the purified product is collected for further analysis and use.

Thin-layer chromatography (TLC) is another valuable chromatographic technique used in the synthesis of 2-MeImpA, primarily for monitoring the progress of the reaction and for a quick assessment of the purity of the fractions collected from HPLC. For TLC analysis of these compounds, cellulose (B213188) plates are often used. The mobile phase can be a mixture of ethanol (B145695) and water. The spots can be visualized under UV light at 254 nm. In a typical separation, the starting material, AMP, will have a lower retention factor (Rf) than the more non-polar product, 2-MeImpA.

Table 2: Typical Chromatographic Conditions for this compound

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

|---|---|---|---|

| RP-HPLC | C18 | Acetonitrile/Aqueous buffer gradient | UV at 260 nm |

| TLC | Cellulose | Ethanol/Water mixture | UV at 254 nm |

Validation of Purity for Mechanistic and Polymerization Studies

The purity of this compound is paramount for its use in mechanistic and polymerization studies, as impurities can significantly affect the kinetics and outcome of these sensitive reactions. Therefore, rigorous validation of the compound's purity is essential. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structure and assessing the purity of the synthesized 2-MeImpA.

¹H NMR: Proton NMR provides information about the structure of the molecule by showing the chemical environment of the hydrogen atoms. The spectrum of 2-MeImpA is expected to show characteristic peaks for the protons of the adenine base, the ribose sugar, and the methyl group of the 2-methylimidazole moiety. The integration of these peaks can be used to confirm the ratio of the different parts of the molecule.

³¹P NMR: Phosphorus-31 NMR is particularly useful for analyzing phosphorus-containing compounds. For 2-MeImpA, ³¹P NMR will show a characteristic signal for the phosphorus atom in the phosphoroimidazolide group. The chemical shift of this signal can confirm the formation of the P-N bond and the absence of starting AMP (which would have a different chemical shift).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to provide further evidence of its identity and purity. High-resolution mass spectrometry (HRMS) is often used to obtain a precise mass measurement, which can be compared to the calculated theoretical mass of this compound. The fragmentation pattern observed in the mass spectrum can also provide structural information. For 2-MeImpA, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The combination of these analytical techniques provides a comprehensive assessment of the purity of the synthesized this compound, ensuring its suitability for demanding research applications such as non-enzymatic RNA polymerization studies.

Table 3: Analytical Techniques for Purity Validation of this compound

| Technique | Information Obtained | Expected Observations |

|---|---|---|

| ¹H NMR | Structural confirmation and purity | Characteristic peaks for adenine, ribose, and 2-methylimidazole protons in the correct ratio. |

| ³¹P NMR | Confirmation of phosphoroimidazolide formation | A single peak at a chemical shift characteristic of the P-N bond. |

| Mass Spectrometry | Molecular weight confirmation and purity | A molecular ion peak corresponding to the exact mass of the compound. |

Chemical Reactivity and Mechanistic Investigations of Adenosine 5 Phospho 2 Methylimidazolide

Nucleophilic Attack Pathways on the Activated Phosphate (B84403) Center

The phosphorus atom of Adenosine (B11128) 5'-phospho-2-methylimidazolide is highly electrophilic, making it susceptible to attack by various nucleophiles. The primary pathways of nucleophilic attack include hydrolysis by water and potential intramolecular reactions.

The principal non-productive pathway for Adenosine 5'-phospho-2-methylimidazolide is hydrolysis, which involves the cleavage of the high-energy phosphoimidazolide (P-N) bond. nasa.govnih.govresearchgate.net Kinetic studies on the analogous compound, guanosine (B1672433) 5'-phospho-2-methylimidazolide (2-MeImpG), reveal that this degradation is highly dependent on pH. nih.govresearchgate.net

The hydrolysis of the P-N bond is the more rapid of two potential degradation processes, the other being the much slower cleavage of the glycosidic bond that links the nucleobase to the ribose sugar. nih.govresearchgate.net The rate of P-N bond hydrolysis exhibits a distinct pH-rate profile. In acidic conditions (pH < 2), the pseudo-first-order rate constant increases as the pH decreases. nih.gov This is followed by a plateau region between pH 2 and pH 7, after which the rate decreases at pH values above 7. nih.gov This profile suggests that the zwitterionic form of the molecule is more reactive towards hydrolysis than the anionic form. nih.gov

Notably, the P-N bond in phosphoimidazolides is remarkably stable compared to other phosphoramidates, a key factor in its efficacy in forming long oligonucleotide chains under template-directed conditions. nih.govresearchgate.net In the absence of a template, hydrolysis of the P-N bond to yield the unreactive 5'-monophosphate and 2-methylimidazole (B133640) is the predominant reaction. nasa.gov

Table 1: pH-Dependent Hydrolysis of Guanosine 5'-phospho-2-methylimidazolide

| pH Range | Relative Rate of P-N Bond Hydrolysis | Predominant Species Reactivity |

|---|---|---|

| < 2 | Increases with decreasing pH | Zwitterion > Anion |

| 2 - 7 | Plateau (relatively stable) | Zwitterion |

| > 7 | Decreases with increasing pH | Anion |

Data derived from kinetic studies on the analogous compound 2-MeImpG. nih.gov

While activated nucleotides can theoretically undergo intramolecular nucleophilic attack by the 2' or 3'-hydroxyl groups of the ribose sugar to form cyclic nucleotides like adenosine 3',5'-monophosphate (cAMP), this pathway is not the primary focus of mechanistic studies for this compound in the context of polymerization. The dominant and most studied reaction pathways are intermolecular condensation and P-N bond hydrolysis. nasa.govnih.gov In concentrated solutions of the analogous guanosine derivative without a template, the main reaction is hydrolysis, with only minor formation of dinucleotides. nasa.gov The high efficiency of intermolecular reactions, particularly the formation of the bridged dinucleotide intermediate, appears to outcompete intramolecular cyclization under conditions relevant to prebiotic polymerization.

Formation and Reactivity of Activated Dinucleotide Intermediates

A critical discovery in the study of non-enzymatic RNA polymerization was the identification of a highly reactive intermediate formed from two activated mononucleotides. This finding shifted the mechanistic understanding away from a simple, direct primer extension model.

Instead of a direct attack by a primer on an activated monomer, research has shown that two molecules of this compound first react with each other to form a symmetric, highly reactive 5'-5'-imidazolium-bridged dinucleotide intermediate. nih.govnih.gov This intermediate forms spontaneously in solution, and its rate of formation is dependent on the pH and the concentration of the activated monomer. nih.govnih.gov

The structure of this transient intermediate has been characterized primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. nasa.gov

³¹P NMR: The symmetric imidazolium-bridged structure gives rise to a single, characteristic singlet peak in the ³¹P NMR spectrum, distinct from the signals of the starting monomer and its hydrolysis products. nasa.gov For the cytidine (B196190) analog, this peak appears at approximately -13.9 ppm. nasa.gov

¹³C NMR: Isotope labeling experiments using ¹³C at the C2 position of the imidazole (B134444) ring were crucial for confirming the structure. nasa.gov The labeled carbon in the bridged intermediate appears as a triplet in the ¹³C NMR spectrum, indicating coupling to two equivalent phosphorus atoms, which is consistent with the proposed bridged structure. nasa.gov

This intermediate is inherently unstable, readily decaying back to the activated monomer and its hydrolysis products, which has made its structural characterization challenging. nasa.gov

Table 2: NMR Characterization of the Imidazolium-Bridged Dinucleotide Intermediate

| Nucleus | Observation | Interpretation |

|---|---|---|

| ³¹P | A single new singlet peak emerges. | Consistent with a symmetrical structure containing two equivalent phosphorus atoms. nasa.gov |

The 5'-5'-imidazolium-bridged dinucleotide is the primary substrate for non-enzymatic RNA primer extension. The proposed mechanism involves the bridged dinucleotide binding to the RNA template adjacent to the primer. nih.gov The 3'-hydroxyl of the primer then performs a nucleophilic attack on the adjacent phosphate of the bridged intermediate. nih.govnih.gov This reaction extends the primer by a single nucleotide and displaces an activated monomer as the leaving group. nih.govnih.gov This regenerated monomer is then free to form new bridged intermediates. nasa.gov

Kinetics and Thermodynamics of P-N Bond Hydrolysis and Transphosphorylation

The kinetic stability of the P-N bond in this compound is a critical thermodynamic feature. As established in kinetic studies, the hydrolysis of this bond is relatively slow compared to other phosphoramidates, especially in the neutral pH range. nih.govresearchgate.net This relative inertness allows the activated monomer to persist in solution long enough to participate in the formation of the more reactive bridged dinucleotide intermediate, which is essential for efficient oligomer formation. nih.govresearchgate.net

Adenosine 5 Phospho 2 Methylimidazolide in Non Enzymatic Nucleic Acid Polymerization

General Principles of Template-Directed Polymerization

Template-directed polymerization is a fundamental process in which a pre-existing nucleic acid strand guides the formation of a complementary strand. In non-enzymatic systems, this process relies on chemically activated monomers, such as Adenosine (B11128) 5'-phospho-2-methylimidazolide, which can spontaneously polymerize when aligned on a template. oup.com The underlying principle involves the Watson-Crick base pairing between the incoming activated monomer and the template strand, which brings the reactive groups into proximity, thereby facilitating the formation of a new phosphodiester bond. nih.gov

The efficiency of this process is significantly influenced by the nature of the activating group. The 2-methylimidazole (B133640) group, in particular, has been widely used in studies of non-enzymatic RNA template copying because it demonstrates good reactivity and a propensity for directing the formation of the natural 3'-5' phosphodiester linkages. nih.gov The reaction is also dependent on environmental factors such as the presence of divalent metal ions like Mg2+, which can act as a catalyst. nih.gov However, high concentrations of these ions can also be detrimental to other components of a potential protocell, such as fatty acid membranes. nih.gov

A key mechanistic insight has been the discovery that the reaction often proceeds through the formation of a highly reactive imidazolium-bridged dinucleotide intermediate. nih.govacs.org This intermediate, formed from two activated mononucleotides, binds to the template adjacent to the primer. The 3'-hydroxyl of the primer then attacks the proximal phosphate (B84403) of the bridged dinucleotide, leading to the extension of the primer by one nucleotide and the release of an activated monomer as a leaving group. nih.govacs.org

The extension of a primer on an RNA template is a step-wise process. The primer, a short oligonucleotide, is bound to the template, and its 3'-hydroxyl group serves as the nucleophile for the polymerization reaction. The incoming activated monomer, such as Adenosine 5'-phospho-2-methylimidazolide, aligns on the template adjacent to the primer's 3' end.

The mechanism is significantly enhanced by the presence of a second activated monomer bound to the template at the downstream position (the "+2" position). nih.gov This "helper" oligonucleotide can increase the rate of primer extension by several orders of magnitude. nih.gov The reaction is fastest when both the incoming monomer and the downstream helper monomer are activated with 2-methylimidazole. nih.gov This suggests a catalytic role for the interaction between the leaving groups of the adjacent monomers. nih.gov The polymerization reaction involves the nucleophilic attack of the primer's 3'-hydroxyl on the activated 5'-phosphate of the incoming nucleotide, resulting in the formation of a phosphodiester bond and the displacement of the 2-methylimidazole leaving group. researchgate.net

The predominant pathway for this extension involves the aforementioned imidazolium-bridged dinucleotide intermediate. nih.gov The formation of this intermediate is a crucial step that pre-organizes the reactants for efficient polymerization. Correctly paired products predominantly arise from this bridged dinucleotide mechanism, whereas mismatches are more consistent with the direct reaction of the primer with an activated mononucleotide. nih.gov

The efficiency of monomer incorporation in non-enzymatic template-directed synthesis is a critical factor for the potential emergence of a self-replicating system. While guanosine (B1672433) and cytidine (B196190) monomers activated with 2-methylimidazole show relatively efficient polymerization, the incorporation of adenosine and uridine (B1682114) monomers has historically been slow and inefficient. oup.comnih.gov

Recent advancements have shown that the choice of the activating group is paramount. For instance, replacing 2-methylimidazole with 2-aminoimidazole as the activating group has been demonstrated to significantly improve the reaction kinetics and yields for all four canonical ribonucleotides. nih.govacs.org This enhancement is attributed to the higher accumulation of the reactive imidazolium-bridged intermediate. acs.org

The table below summarizes the enhanced yield of primer extension products when using 2-aminoimidazole (2-AI) as the leaving group compared to 2-methylimidazole (2-MI), particularly for the challenging incorporation of U and s²U (2-thiouridine) opposite an AA dinucleotide template.

| Monomer | Activating Group | Yield of +2 Products |

| Uridine (U) | 2-methylimidazole (2-MI) | 10% |

| Uridine (U) | 2-aminoimidazole (2-AI) | 92% |

| 2-thiouridine (B16713) (s²U) | 2-methylimidazole (2-MI) | 50% |

| 2-thiouridine (s²U) | 2-aminoimidazole (2-AI) | 98% |

This table illustrates the dramatic increase in the efficiency of monomer incorporation with the 2-aminoimidazole activating group. Data sourced from nih.gov.

Furthermore, the fidelity of incorporation is a significant hurdle. While the bridged dinucleotide mechanism favors correct pairing, mismatches can still occur, often through the direct reaction with activated mononucleotides. nih.govresearchgate.net

Non-Templated Oligomerization Pathways

In the absence of a template, activated nucleotides like this compound can still undergo polymerization, a process known as non-templated oligomerization or self-condensation. sdu.dkecoevorxiv.org This process is considered a plausible route for the formation of the first short oligonucleotides on the early Earth, which could have subsequently acted as primers and templates for further replication. nih.govsdu.dk

These reactions can occur in aqueous solution, and their efficiency can be significantly enhanced by the presence of mineral surfaces, such as montmorillonite (B579905) clay. sdu.dkmdpi.com These minerals are thought to act as catalysts by concentrating the monomers and facilitating the formation of phosphodiester bonds. ecoevorxiv.org

Self-condensation is the process where activated monomers react with each other to form dimers, trimers, and longer oligomers without the guidance of a template. sdu.dk For example, the 5'-phosphorimidazolide of adenosine (ImpA) can undergo self-condensation in the presence of montmorillonite clay to form oligomers up to ten nucleotides in length. nih.gov

This process is crucial as it represents a potential pathway for generating the initial pool of random oligonucleotides necessary to kickstart template-directed replication. The products of such reactions can then serve as templates for the synthesis of their complementary strands. sdu.dk

The concentration of the activated monomer plays a significant role in the outcome of non-templated oligomerization. In the absence of a template, the hydrolysis of the activated monomer, such as guanosine 5'-monophosphate-2-methylimidazolide (2-MeImpG), to the unreactive 5'-monophosphate is the major reaction pathway at lower concentrations. nasa.gov

However, at higher monomer concentrations (e.g., greater than 0.02 M for 2-MeImpG), the formation of dinucleotides and longer oligomers becomes more significant. nasa.gov This indicates that for non-templated oligomerization to be an effective prebiotic pathway for generating longer polymers, a mechanism for concentrating the activated monomers would have been necessary.

The table below illustrates the effect of a template on the oligomerization of 2-MeImpG, highlighting the importance of the template for achieving significant oligomer lengths.

| Condition | Monomer Concentration | Primary Product(s) |

| Without Template | < 0.02 M | 5'-GMP (hydrolysis product) |

| Without Template | > 0.02 M | Small amount of dinucleotide ((pG)₂) |

| With Poly(C) Template | > 0.02 M | Oligoguanylates ((pG)n, n up to 40) |

This table demonstrates the critical role of a template in promoting the formation of long oligomers from activated monomers. Data sourced from nasa.gov.

Regioselectivity of Phosphodiester Linkage Formation

A critical aspect of nucleic acid polymerization is the regioselectivity of the phosphodiester bond formation. In biological systems, enzymes exclusively synthesize 3'-5' linkages, which gives RNA and DNA their uniform backbone structure. nih.gov In non-enzymatic synthesis, however, the 2'-hydroxyl group of the ribose can also act as a nucleophile, leading to the formation of 2'-5' linkages in addition to the canonical 3'-5' bonds. nih.govnih.govresearchgate.net

The choice of the activating group on the monomer has a profound impact on this regioselectivity. Reactions using imidazole-activated monomers tend to produce a bias towards 2'-5' linkages. nih.gov In contrast, the use of the 2-methylimidazole activating group, as in this compound, is selective for the formation of 3'-5' linkages. nih.govnih.gov Studies have shown that with 2-methylimidazole activation, the resulting oligomers are predominantly 3'-5' linked. nih.govnih.gov For instance, in the oligomerization of the 5'-phosphorimidazolide of adenosine on montmorillonite clay, it was found that 85% of the bonds formed were 3'-5' linked. nih.gov

Interestingly, the nature of the nucleotide itself also influences the linkage preference. It has been observed that purine (B94841) nucleotides tend to favor the formation of 3'-5' linkages, while pyrimidine (B1678525) nucleotides are more prone to forming 2'-5' linked oligomers. mdpi.com While once considered a major obstacle for the origin of life, this backbone heterogeneity is now thought to be potentially beneficial, as it can lower the melting temperature of RNA duplexes, facilitating strand separation for replication. nih.govnih.gov

The table below summarizes the observed regioselectivity in non-enzymatic polymerization.

| Activating Group / Nucleotide Type | Predominant Linkage |

| Imidazole (B134444) | 2'-5' |

| 2-Methylimidazole | 3'-5' |

| Purine Nucleotides | 3'-5' |

| Pyrimidine Nucleotides | 2'-5' |

This table highlights the factors influencing the regioselectivity of phosphodiester bond formation in non-enzymatic RNA synthesis. Data sourced from mdpi.comnih.gov.

Formation of 3',5'-Phosphodiester Bonds

The primary goal of non-enzymatic RNA replication is the formation of natural 3',5'-phosphodiester bonds, which create the backbone of extant life's nucleic acids. acs.org In template-directed primer extension reactions, the 2-methylimidazole leaving group of 2-MeImpA has been shown to be particularly selective for the formation of these 3',5'-linkages. acs.org This selectivity is crucial for producing RNA strands with a regular, stable structure akin to biologically synthesized RNA.

The mechanism involves the 3'-hydroxyl group of an RNA primer attacking the activated 5'-phosphate of an incoming 2-MeImpA monomer that is aligned on an RNA template. This reaction extends the primer by one nucleotide. Research has shown that the regioselectivity of this reaction—the preference for forming a 3',5'-bond over a 2',5'-bond—is significantly influenced by the reaction environment and the specific activating group used. The 2-methylimidazole group is considered more selective for the desired 3',5'-linkage compared to a simple imidazole activating group, which tends to favor the formation of 2',5'-linkages. acs.org

Analysis of 2',5'-Phosphodiester Linkages and Other Aberrant Products

Despite the general preference for 3',5'-bond formation with the 2-methylimidazole activator, the non-enzymatic process is not perfectly regioselective, and the formation of 2',5'-phosphodiester linkages is a common aberrant product. nih.govnih.gov These alternative linkages, where the phosphate group connects the 2'-hydroxyl of one nucleotide to the 5'-carbon of the next, represent a significant form of backbone heterogeneity in prebiotically synthesized RNA. nih.gov

The proportion of 2',5'-linkages formed is highly dependent on the experimental conditions, particularly the nature of the templating action. In experiments designed to model the copying of a single template nucleotide without a downstream monomer present, the formation of 2',5'-linkages increases significantly. For instance, when using 2-methylimidazole activated monomers in such a system, the percentage of aberrant 2',5'-linkages can range from 15% to 49%, depending on the specific nucleobase. acs.org The strength of the Watson-Crick base pairing between the incoming monomer and the template also plays a critical role; monomers that form weaker base pairs, such as adenosine and uridine, tend to produce a higher percentage of 2',5'-linkages. acs.org

The presence of these 2',5'-linkages has a notable impact on the properties of the resulting RNA duplex, primarily by decreasing its thermal stability. nih.gov This has led to the hypothesis that such backbone heterogeneity may have been a crucial feature in a prebiotic world, as the lower melting temperatures would have facilitated the separation of newly synthesized RNA strands from their templates, allowing for subsequent rounds of replication. nih.gov

| Activating Group | Incoming Monomer | Experimental Condition | Percentage of 2',5'-Linkages Formed | Reference |

|---|---|---|---|---|

| 2-Aminoimidazole | Adenosine (A) | Primer extension with downstream binding | 17% | acs.org |

| 2-Aminoimidazole | Uridine (U) | Primer extension with downstream binding | 46% | acs.org |

| 2-Methylimidazole | Adenosine (A), Guanosine (G), or Cytidine (C) | Single nucleotide templating (no downstream binding) | 15% - 49% | acs.org |

Co-polymerization with Other Activated Ribonucleotides

To understand how mixed-sequence, or informational, RNA polymers could have arisen prebiotically, researchers have studied the co-polymerization of 2-MeImpA with other activated ribonucleotides, namely the 2-methylimidazole-activated forms of guanosine (2-MeImpG), cytidine (2-MeImpC), and uridine (2-MeImpU). These experiments test the ability to copy a template containing a mix of different bases.

Synthesis of Mixed-Sequence Oligonucleotides

Successful synthesis of mixed-sequence oligonucleotides has been demonstrated in non-enzymatic, template-directed systems. For example, using a random copolymer template of cytidine and uridine, poly(C,U), researchers have shown that a mixture of 2-MeImpG and 2-MeImpA can co-polymerize to produce a variety of oligo(G,A) products. This demonstrates that the system can generate heterogeneous sequences, a fundamental requirement for the storage of genetic information.

Comparative Reactivity with Cytidine, Guanosine, and Uridine Analogs

The efficiency and fidelity of incorporating different monomers during co-polymerization are not uniform. Studies comparing the reactivity of activated adenosine, guanosine, cytidine, and uridine have revealed significant differences.

In general, the reactivity and regioselectivity are higher for monomers that form stronger base pairs with the template. Primer extension using 2-aminoimidazole activated guanosine (2-AImpG) and cytidine (2-AImpC), which form three hydrogen bonds with their complementary bases, is fast and highly regioselective, with the formation of 2',5'-linkages being below the level of detection. acs.org In contrast, the analogous reactions with 2-AImpA and 2-AImpU, which form only two hydrogen bonds, are considerably slower and less regioselective, yielding 17% and 46% 2',5'-linkages, respectively. acs.org While this specific data uses the 2-aminoimidazole activator, the study notes that the regioselectivity does not differ greatly between the 2-methylimidazole and 2-aminoimidazole leaving groups for any given nucleobase. acs.org

Furthermore, direct comparisons of incorporation efficiency show that 2-MeImpG is incorporated more readily than 2-MeImpA on poly(C,U) templates. The efficiency for both monomers was also observed to decrease as the proportion of uridine in the template increased, indicating that the local template sequence significantly impacts polymerization kinetics.

| Activated Monomer | Template Base | Number of H-Bonds | Percentage of 2',5'-Linkages Formed | Reference |

|---|---|---|---|---|

| 2-AImpG | C | 3 | Not detectable | acs.org |

| 2-AImpC | G | 3 | Not detectable | acs.org |

| 2-AImpA | U | 2 | 17% | acs.org |

| 2-AImpU | A | 2 | 46% | acs.org |

Influence of Environmental and Catalytic Factors on 2 Meimpa Reactivity and Polymerization

Effects of pH and Ionic Strength on Reaction Pathways

The pH and ionic strength of the reaction medium are fundamental parameters that dictate the stability and reactivity of 2-MeImpA. The pH of a solution affects the protonation state of the reacting molecules. For 2-MeImpA, the imidazole (B134444) leaving group and the phosphate (B84403) backbone can be influenced by hydrogen ion concentration, altering the molecule's susceptibility to hydrolysis and its efficiency in polymerization reactions. Studies on similar antigen-antibody reactions have shown that the association constant is highest within a neutral pH range of 6.0 to 8.0, with a significant reduction in reactivity outside these values. nih.gov Many prebiotic polymerization experiments are therefore conducted at a buffered, neutral pH, such as pH 7, to maintain optimal conditions. researchgate.net

| Factor | Effect on Reactivity | Relevant pH/Concentration | Source |

| pH | Influences the association constant of reactions, with optimal reactivity in the neutral range. | 6.0 - 8.0 | nih.gov |

| Ionic Strength | Affects the "ionic atmosphere," shielding charges and influencing association rates. | 0.01 M - 1 M | pion-inc.comnih.gov |

| High Ionic Strength | Can lead to the contraction of polymer brushes and a decrease in the rate of some reactions. | > 0.2 M | pion-inc.comnih.gov |

| Low Ionic Strength | Can significantly increase the rate of molecular association. | N/A | nih.gov |

Metal Ion Catalysis in Oligonucleotide Synthesis

Divalent metal ions are well-established as essential cofactors and catalysts in the synthesis of oligonucleotides from activated monomers like 2-MeImpA. They participate directly in the chemical reactions, facilitating bond formation and stabilizing key intermediates.

Magnesium ion (Mg²⁺) is a ubiquitous and indispensable catalyst in both biological and prebiotic nucleic acid chemistry. nih.gov In virtually all DNA and RNA polymerases, two Mg²⁺ ions are required in the active site to catalyze the nucleotidyl-transfer reaction. nih.govnih.gov This "two-metal-ion mechanism" is considered fundamental to the making and breaking of phosphodiester bonds. nih.govnih.gov Mg²⁺ ions are crucial for several reasons: they can help activate the attacking nucleophile (the hydroxyl group of the primer), stabilize the negative charge of the pentacovalent transition state, and assist in the departure of the leaving group (2-methylimidazole). nih.gov The stringent requirement for Mg²⁺ coordination is believed to enhance catalytic specificity. nih.govnih.gov

While Mg²⁺ is a primary catalyst, other divalent metal ions also demonstrate significant catalytic activity in the polymerization of activated nucleotides. The specific ion can influence not only the rate of the reaction but also the structure of the resulting products.

Zinc (Zn²⁺): Research has shown that Zn²⁺ is an efficient catalyst for the polymerization of guanosine (B1672433) 5'-phosphorimidazolide, a compound analogous to 2-MeImpA. nih.gov Notably, in the presence of Zn²⁺, the resulting oligomers are predominantly linked by 3'-5' phosphodiester bonds, which are the canonical bonds found in biological RNA. nih.gov

Lead (Pb²⁺): Lead ions are also effective catalysts for the same reaction, producing long oligomers. nih.gov However, catalysis by Pb²⁺ predominantly results in 2'-5' linked products. nih.gov

Manganese (Mn²⁺): Mn²⁺ can also confer full catalytic activity in some topoisomerase enzymes, indicating its ability to participate in phosphodiester bond cleavage and formation. nih.gov

Uranyl (UO₂²⁺): The uranyl ion has been shown to be a particularly effective catalyst for the montmorillonite-catalyzed polymerization of 2-MeImpA, yielding oligomers up to ten units in length.

The catalytic efficiency of different metal ions is influenced by factors such as their ionic size, coordination geometry, and Lewis acidity, which dictates their ability to polarize reactive bonds. nih.govnih.gov

| Metal Ion | Primary Product Linkage | Catalytic Efficiency | Source |

| Mg²⁺ | 3'-5' | High (Key biological catalyst) | nih.govnih.gov |

| Zn²⁺ | 3'-5' | Efficient | nih.gov |

| Pb²⁺ | 2'-5' | Efficient | nih.gov |

| Mn²⁺ | N/A | Confers full activity in some systems | nih.gov |

| Uranyl (UO₂²⁺) | N/A | Effective in clay-catalyzed systems | N/A |

The most widely accepted model for metal ion catalysis in nucleotide polymerization is the two-metal-ion mechanism . nih.govnih.gov This mechanism, observed in numerous natural polymerases, provides a framework for understanding how metal ions facilitate the reaction with 2-MeImpA. nih.govnih.gov

Metal Ion A (Nucleophile Activation): The first metal ion coordinates to the 3'-hydroxyl group of the primer (the attacking nucleophile). This interaction lowers the pKa of the hydroxyl group, making it more acidic and promoting the formation of a more potent nucleophile (an alkoxide). nih.gov

Metal Ion B (Leaving Group Stabilization): The second metal ion coordinates to the phosphate group of the incoming 2-MeImpA. This coordination serves multiple purposes: it stabilizes the buildup of negative charge on the phosphate during the transition state and facilitates the departure of the 2-methylimidazole (B133640) leaving group. nih.govnih.gov

Together, the two metal ions create an electrochemical environment that orients the reactants and stabilizes the high-energy pentacovalent transition state of the phosphoryl transfer reaction, thereby dramatically increasing the reaction rate. nih.govnih.gov The precise distance of approximately 4 Å between the two metal ions is considered critical for optimal catalysis. nih.gov

Mineral Surface Catalysis and Adsorption Phenomena

In addition to soluble metal ions, the surfaces of minerals are recognized as potent catalysts for prebiotic reactions, including the polymerization of 2-MeImpA. Mineral surfaces can concentrate reactants from dilute solutions and orient them in a way that promotes bond formation.

Montmorillonite (B579905), a type of clay mineral believed to be abundant on the early Earth, is a particularly effective catalyst for the polymerization of 2-MeImpA. nih.gov When 2-MeImpA is introduced to an aqueous suspension of montmorillonite, the clay facilitates the formation of RNA oligomers. researchgate.netnih.gov

The catalytic role of montmorillonite is multifaceted:

Adsorption and Concentration: The clay surface adsorbs the 2-MeImpA monomers, significantly increasing their local concentration compared to the bulk solution. nih.gov

Orientation: It is proposed that the clay surface orients the adsorbed monomers in a favorable position for the 3'-hydroxyl group of one monomer (or a growing chain) to attack the activated phosphate of another. nih.gov

Product Length: This catalytic process can yield oligomers of significant length, with some studies reporting products containing 30–50 monomer units. nih.gov

Experiments show that in the presence of montmorillonite, 15 mM 2-MeImpA can polymerize to form a distribution of oligomers. researchgate.net The interaction between the nitrogenous bases of the nucleotides and the mineral surface appears to be a key factor in this catalysis. researchgate.net This mineral-catalyzed reaction pathway provides a plausible route for the non-enzymatic synthesis of RNA on a prebiotic Earth. researchgate.netnih.gov

| Catalyst System | Reactant Concentration | Observed Products | Source |

| Montmorillonite Clay | 15 mM 2-MeImpA | RNA oligomers of various lengths (n-mers) | researchgate.net |

| Montmorillonite Clay | Not Specified | RNA oligomers up to 30-50 units long | nih.gov |

Effects of Organic Cosolvents and Compartmentalization on Reaction Dynamics

The polymerization of 2-MeImpA and other activated monomers faces a significant thermodynamic hurdle in dilute aqueous solutions, where hydrolysis is favored over condensation. mdpi.com To overcome this challenge, various environmental factors, including the presence of organic cosolvents and mechanisms of compartmentalization, have been investigated for their role in promoting the formation of long-chain polymers.

While the chemical activation of nucleotides often employs organic solvents in a laboratory setting, the prebiotic plausibility of such environments is questionable. nih.gov An alternative that has been explored is the use of deep eutectic solvents (DESs), which are mixtures of substances that have a much lower melting point than the individual components. nih.gov These solvents could potentially act as prebiotic compartments, stabilizing highly reactive molecules. However, research has also shown that while DESs can protect activated esters from degradation, they may simultaneously reduce the reactivity of other components needed for polymerization, suggesting a possible role in storing activated species before their release into a more reactive aqueous environment. nih.gov

Compartmentalization, the concentration of reactants into a smaller volume, is a key concept for driving prebiotic polymerization. Several plausible mechanisms have been proposed and studied:

Eutectic Phases in Water-Ice: During the freezing of an aqueous solution, solutes are excluded from the growing ice crystals and become highly concentrated in the remaining liquid water, known as the eutectic phase. researchgate.netyoutube.com This concentration effect can dramatically accelerate reaction rates. youtube.com This environment has been shown to be conducive to the non-enzymatic polymerization of activated ribonucleotides, leading to oligomers up to 22 units long. researchgate.net It facilitates not only the polymerization but also the formation of key intermediates like imidazolium-bridged dinucleotides from activated monomers in a one-pot reaction. researchgate.net

Wet-Dry Cycles: Alternating between hydrated and dehydrated states provides a powerful mechanism to drive condensation reactions. mdpi.com During the dry phase, the removal of water shifts the chemical equilibrium to favor polymer bond formation. mdpi.com Subsequent rehydration allows the newly formed oligomers to reposition, enabling new bonds to form in the next dry cycle, leading to a progressive increase in polymer length. mdpi.com When these cycles occur in the presence of phospholipids, which form layered structures, RNA-like polymers with lengths of up to 100 nucleotides have been observed. sdu.dkmdpi.com

Coacervate Droplets: These are membraneless protocells that form spontaneously through the liquid-liquid phase separation of charged molecules, such as polycations and nucleotides. digitellinc.com Coacervates can concentrate RNA and other reaction components, creating a favorable microenvironment for polymerization. digitellinc.com This model is particularly robust as it can function in conditions, such as high magnesium ion concentrations, that would be disruptive to fatty acid-based membrane protocells. digitellinc.com

RNA Condensates: It has been observed that short RNA molecules can undergo phase separation to form a condensed, RNA-rich liquid phase. biorxiv.org This process selectively enriches longer RNA fragments, potentially providing a solution to the challenge of synthesizing polymers long enough to have catalytic function. biorxiv.org These condensates can also concentrate other essential molecules like ions, peptides, and ribozymes, functioning as microreactors that enhance reaction rates both by concentrating reactants and by providing an inherent catalytic environment. biorxiv.org

The table below summarizes the influence of these environmental factors on the dynamics of non-enzymatic polymerization.

| Factor | Mechanism | Effect on Reaction Dynamics | Reference |

|---|---|---|---|

| Organic Cosolvents (Deep Eutectic Solvents) | Alternative solvent environment. | Can stabilize activated monomers but may reduce overall reaction rates. Potentially acts as a storage medium for reactive species. nih.gov | nih.gov |

| Eutectic Phases (in Water-Ice) | Concentration of solutes during freezing. | Significantly accelerates polymerization rates, enabling oligomer formation (up to 22-mers) and key intermediate steps. researchgate.net | researchgate.netyoutube.comnih.gov |

| Wet-Dry Cycles | Thermodynamic driving force via water removal. | Promotes progressive elongation of polymers. In the presence of lipids, can yield polymers up to 100-mers long. sdu.dkmdpi.com | sdu.dkmdpi.com |

| Coacervate Droplets | Compartmentalization via phase separation of charged molecules. | Concentrates RNA and reactants, facilitating polymerization in environments that may be hostile to other protocell models. digitellinc.com | digitellinc.com |

| RNA Condensates | Compartmentalization via RNA phase separation. | Enriches for longer RNA polymers and concentrates reactants, acting as a microreactor to enhance reaction rates. biorxiv.org | biorxiv.org |

Analytical and Spectroscopic Methodologies for Characterizing 2 Meimpa Reactions and Products

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of 2-MeImpA polymerization reactions. It serves a dual purpose: monitoring the progress of the reaction by quantifying the consumption of the starting monomer and the formation of products, and separating the resulting complex mixture of oligonucleotides. researchgate.netbridgewater.edu By coupling HPLC with a detector, typically UV-Vis, researchers can generate chromatograms where different compounds elute at distinct times, allowing for both qualitative and quantitative analysis. Automated HPLC systems can perform real-time reaction monitoring, providing valuable kinetic data and a detailed record of the reaction's progress over time. researchgate.netrsc.org

A primary application of HPLC in the study of 2-MeImpA reactions is the separation of the resulting oligoadenylates based on their chain length. Anion-exchange or reversed-phase HPLC (RP-HPLC) methods are commonly employed for this purpose. nih.govosti.gov In anion-exchange chromatography, separation is based on the increasing negative charge of the oligomers as the chain length (and thus the number of phosphate (B84403) groups) increases. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; longer oligomers, being more hydrophobic, are retained longer on the column. By running a gradient of an organic solvent, such as acetonitrile (B52724), the oligomers can be eluted in order of their size, from dimers to longer chains. nih.govnih.gov This allows for the determination of the distribution of oligomer lengths, a key indicator of the polymerization reaction's efficiency.

Table 1: Representative HPLC Data for the Separation of AMP Oligomers This table illustrates typical retention times for short oligoadenylates separated by reversed-phase HPLC. Actual retention times vary based on specific column, mobile phase, and gradient conditions.

| Oligomer (n-mer) | Number of Nucleotides | Typical Retention Time (minutes) |

| AMP (Monomer) | 1 | 5.2 |

| Dimer (ApA) | 2 | 9.8 |

| Trimer | 3 | 13.5 |

| Tetramer | 4 | 16.2 |

| Pentamer | 5 | 18.1 |

The polymerization of 2-MeImpA non-enzymatically yields a mixture of phosphodiester bonds, primarily the naturally occurring 3'-5' linkage and the isomeric 2'-5' linkage. nih.govoup.com Distinguishing and quantifying these regioisomers is crucial for understanding the prebiotic origins of RNA's specific backbone structure. Specialized HPLC methods have been developed to resolve these isomers. nih.gov The subtle differences in the structures of 2'-5' and 3'-5' linked oligomers can lead to different retention behaviors under specific chromatographic conditions, often requiring careful optimization of the stationary phase and mobile phase composition to achieve baseline separation. nih.govnih.gov The ability to separate these isomers by HPLC allows for the accurate determination of the 2'-5' to 3'-5' linkage ratio in the reaction products.

Table 2: Example HPLC Resolution of Dinucleotide Regioisomers This table shows an example of how HPLC can differentiate between the 2'-5' and 3'-5' linked adenylyl-adenosine (ApA) dimers.

| Compound | Phosphodiester Linkage | Example Retention Time (minutes) |

| 3',5'-ApA | 3' to 5' | 10.1 |

| 2',5'-ApA | 2' to 5' | 10.8 |

Mass Spectrometry (MS) for Product Identification and Structural Confirmation

Mass spectrometry is a powerful technique used to confirm the identity of the oligomers separated by HPLC and to provide detailed structural information. researchgate.net Because it measures the mass-to-charge (m/z) ratio of ions, MS can unambiguously determine the molecular weight of each product, thereby confirming its chain length. umich.edu For complex mixtures of oligomers, MS provides superior sensitivity and mass accuracy compared to HPLC or gel electrophoresis alone. researchgate.net

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing thermally unstable and non-volatile biomolecules like oligonucleotides. libretexts.org It is readily coupled with liquid chromatography (LC-MS), allowing for the mass analysis of each compound as it elutes from the HPLC column. rsc.org ESI generates multiply charged ions from large molecules, which allows for the analysis of high-mass oligomers on mass spectrometers with a limited m/z range. libretexts.org The resulting spectrum for a single oligomer consists of a series of peaks, each corresponding to the molecule with a different number of charges (protons). This data can be used to calculate the exact molecular mass of the oligomer, confirming its identity. libretexts.orgnih.gov Tandem mass spectrometry (ESI-MS/MS) can be used to fragment the oligomer ions, providing data that helps to confirm the nucleotide sequence. nih.govnih.gov

Table 3: Theoretical Mass-to-Charge (m/z) Ratios for AMP Oligomers in ESI-MS This table shows calculated m/z values for singly and doubly deprotonated ions of short adenylyl oligomers. [M] represents the neutral molecule.

| Oligomer | Formula | Neutral Mass (Da) | [M-H]⁻ (z=1) | [M-2H]²⁻ (z=2) |

| AMP | C₁₀H₁₄N₅O₇P | 347.22 | 346.21 | 172.60 |

| Dimer | C₂₀H₂₄N₁₀O₁₂P₂ | 658.41 | 657.40 | 328.20 |

| Trimer | C₃₀H₃₄N₁₅O₁₇P₃ | 969.60 | 968.59 | 483.79 |

| Tetramer | C₄₀H₄₄N₂₀O₂₂P₄ | 1280.79 | 1279.78 | 639.39 |

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another key technique for characterizing the products of 2-MeImpA polymerization. researchgate.net It is renowned for its high sensitivity and ability to analyze complex mixtures, often detecting longer oligomers (e.g., up to 30-mers) that may be present in very low concentrations. researchgate.net In MALDI-MS, the analyte is co-crystallized with a matrix material (such as 2,4,6-trihydroxyacetophenone) which absorbs laser energy, leading to soft ionization of the analyte. nih.govmdpi.com The resulting spectra are typically dominated by singly charged ions, simplifying interpretation. umich.edu While powerful for determining the range of oligomer lengths produced, care must be taken during sample preparation and data interpretation to avoid artifacts from salt adducts or molecular aggregates, which can be mistaken for longer oligomers. researchgate.net

Table 4: Representative MALDI-TOF MS Data for an AMP Oligomerization Reaction This table illustrates how MALDI-TOF MS can identify a series of oligomers from a single analysis. The observed mass corresponds to the singly protonated molecule [M+H]⁺.

| Product | Expected Mass [M+H]⁺ (Da) | Observed m/z |

| Dimer | 659.42 | 659.4 |

| Trimer | 970.61 | 970.6 |

| Tetramer | 1281.80 | 1281.8 |

| Pentamer | 1592.99 | 1593.0 |

| Hexamer | 1904.18 | 1904.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Linkage Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for obtaining detailed structural and mechanistic information about 2-MeImpA reactions at the atomic level. Unlike mass spectrometry, which destroys the sample, NMR is non-destructive and provides data on molecular structure, conformation, and dynamics in solution. researchgate.net Both proton (¹H) and phosphorus-31 (³¹P) NMR are extensively used.

³¹P NMR is particularly informative for analyzing phosphodiester bond formation because the phosphorus atom is at the center of the reaction. wikipedia.org Since ³¹P has 100% natural abundance and is a spin-1/2 nucleus, it provides clean, well-resolved spectra. wikipedia.orgoxinst.com Different phosphorus-containing species in the reaction mixture, such as the 2-MeImpA monomer, the 2'-5' and 3'-5' phosphodiester linkages, and potential side-products like pyrophosphate, all have distinct chemical shifts. nih.govhuji.ac.il This allows for the unambiguous identification and quantification of these different species, providing direct insight into linkage regioselectivity and reaction pathways. nih.gov

Table 5: Typical ³¹P NMR Chemical Shifts for Species in 2-MeImpA Polymerization Chemical shifts (δ) are relative to an external standard of 85% H₃PO₄. Values can vary slightly based on pH, temperature, and buffer conditions.

| Phosphorus Species | Typical Chemical Shift (ppm) |

| 3'-5' Phosphodiester Linkage | ~0 |

| 2'-5' Phosphodiester Linkage | ~ -0.5 to -1.5 |

| Adenosine (B11128) 5'-phospho-2-methylimidazolide | ~ -9.5 |

| Inorganic Pyrophosphate (PPi) | ~ -10.5 |

| Unreacted AMP | ~ +4.0 |

31P NMR for Phosphate Environment and Linkage Analysis

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a primary and indispensable tool for studying the reactions of 2-MeImpA. This technique is highly sensitive to the chemical environment of the phosphorus nucleus, making it ideal for tracking the conversion of the phosphoroimidazolide starting material into various phosphorylated products. The chemical shift (δ) of the phosphorus atom provides a direct readout of the nature of the phosphate group, allowing for the differentiation between the starting material, hydrolyzed monomer, and the newly formed phosphodiester linkages in oligonucleotides.

In a typical non-enzymatic polymerization reaction, the ³¹P NMR spectrum will initially show a characteristic signal for 2-MeImpA. As the reaction proceeds, this peak will decrease in intensity, while new peaks corresponding to adenosine monophosphate (AMP) (from hydrolysis) and the internucleotide phosphodiester bonds of the growing oligonucleotide chains will appear. The chemical shifts of these species are distinct, enabling quantitative analysis of the reaction kinetics and product distribution. For instance, the formation of 2',5'- and 3',5'-phosphodiester linkages can often be distinguished by their unique ³¹P NMR signals, providing critical information on the regioselectivity of the polymerization.

A study involving the spontaneous synthesis of ADP and GDP from 2-methylimidazole-activated AMP (2-MeImpA) and GMP utilized ³¹P NMR to monitor the reaction, demonstrating the utility of this technique in tracking the formation of new phosphate linkages. rsc.org

Table 1: Representative ³¹P NMR Chemical Shifts for Key Species in 2-MeImpA Reactions

| Compound/Linkage | Typical ³¹P Chemical Shift (δ, ppm) |

| Adenosine 5'-phospho-2-methylimidazolide (2-MeImpA) | ~ -9.5 |

| Adenosine 5'-monophosphate (AMP) | ~ +3.5 |

| 2',5'-phosphodiester linkage | Varies, typically downfield from 3',5' |

| 3',5'-phosphodiester linkage | ~ 0 |

Note: Chemical shifts can vary depending on the solvent, pH, and presence of metal ions.

¹H and ¹³C NMR for Nucleoside Moiety Structural Integrity

While ³¹P NMR focuses on the phosphate backbone, Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for confirming the structural integrity of the adenosine nucleoside moiety throughout the reaction process. These techniques provide detailed information about the protons and carbons of the ribose sugar and the adenine (B156593) base, ensuring that no unintended side reactions, such as depurination or modification of the sugar ring, have occurred.

¹H NMR spectra allow for the unambiguous assignment of all non-exchangeable protons in the adenosine unit. The chemical shifts and coupling constants of the ribose protons (H1', H2', H3', H4', H5', and H5'') and the adenine protons (H2 and H8) are sensitive to the local chemical environment and conformation. Any alteration to the nucleoside structure would result in significant changes in these NMR parameters.

Similarly, ¹³C NMR provides a unique signal for each carbon atom in the molecule. This is particularly useful for detecting subtle changes in the carbon skeleton. The combination of ¹H and ¹³C NMR, often aided by two-dimensional techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), allows for a complete and unambiguous assignment of the molecular structure of the starting materials and products, verifying that the nucleoside portion remains intact during polymerization.

Research on the synthesis of ADP and GDP from 2-MeImpA and its guanosine (B1672433) analog employed ¹H NMR for quantitative analysis of the reaction kinetics. rsc.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for the Adenosine Moiety

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Adenine Base | ||

| H2 | ~ 8.1 | C2 |

| H8 | ~ 8.3 | C4 |

| C5 | ||

| C6 | ||

| C8 | ||

| Ribose Sugar | ||

| H1' | ~ 6.0 | C1' |

| H2' | ~ 4.6 | C2' |

| H3' | ~ 4.4 | C3' |

| H4' | ~ 4.2 | C4' |

| H5', H5'' | ~ 3.8, ~3.7 | C5' |

Note: Chemical shifts are approximate and can be influenced by experimental conditions.

Gel Electrophoresis for Oligonucleotide Sizing

Polyacrylamide gel electrophoresis (PAGE) is a powerful and widely used technique for the separation and size analysis of the oligonucleotides produced from the polymerization of 2-MeImpA. This method separates molecules based on their size, with smaller molecules migrating more quickly through the gel matrix under the influence of an electric field.

In the context of 2-MeImpA reactions, denaturing PAGE (containing urea) is typically employed to prevent the formation of secondary structures (e.g., hairpins or duplexes) in the newly synthesized oligonucleotides. This ensures that the separation is based purely on the length of the polymer chain. The resulting gel will show a ladder of bands, with each band corresponding to an oligonucleotide of a specific length (dimer, trimer, tetramer, and so on).

The intensity of each band provides a semi-quantitative measure of the abundance of each oligomer length. By running a set of known oligonucleotide standards alongside the reaction products, the size of the synthesized oligomers can be accurately determined. This technique is invaluable for assessing the efficiency of the polymerization reaction and for characterizing the length distribution of the resulting products. hmdb.canih.gov

The general procedure involves casting a polyacrylamide gel of a specific concentration, which is chosen based on the expected size range of the oligonucleotides. hmdb.ca The reaction mixture is then loaded into the wells of the gel, and an electric field is applied. After a set period, the gel is stained with a dye that binds to nucleic acids (e.g., ethidium (B1194527) bromide or SYBR Green), and the bands are visualized under UV light.

Computational and Theoretical Investigations of Adenosine 5 Phospho 2 Methylimidazolide Reactivity

Quantum Chemical Studies on Phosphate (B84403) Activation and Transition States

Quantum chemical (QC) methods are essential for elucidating the electronic structure and reactivity of molecules like Adenosine (B11128) 5'-phospho-2-methylimidazolide. The activation of the phosphate group by the 2-methylimidazole (B133640) leaving group is a critical feature of this compound's chemistry. QC studies, although not extensively reported specifically for 2-MeImPA, can be used to investigate the nature of the P-N bond and the transition states involved in its cleavage.

Research on analogous phosphoramidate (B1195095) systems using Density Functional Theory (DFT) has shown that the hydrolysis mechanism can proceed through a rate-determining fully associative pathway, forming a penta-coordinated phosphoryl intermediate. rsc.org For phosphoimidazolide-activated nucleotides (ImpN's), the hydrolysis of the P-N bond is a key reaction that competes with polymerization. nasa.govlookchem.com QC calculations can be employed to determine the energy barriers for these competing reactions.

Key parameters that can be investigated using quantum chemical methods include:

Bond Dissociation Energy (BDE): The strength of the P-N bond in 2-MeImPA can be calculated to quantify the degree of activation.

Partial Atomic Charges: The charge distribution on the phosphorus atom, the nitrogen of the imidazole (B134444) ring, and the surrounding oxygen atoms influences the susceptibility of the molecule to nucleophilic attack.

Transition State Geometries and Energies: For both hydrolysis and phosphodiester bond formation, QC methods can model the structure and energy of the transition states, providing insight into the reaction kinetics.

Molecular Dynamics Simulations of Polymerization Processes on Templates

In a typical MD simulation of template-directed polymerization, the system would consist of:

An RNA or DNA template strand.

Multiple molecules of Adenosine 5'-phospho-2-methylimidazolide.

Solvent molecules (typically water).

Metal ions, such as Mg2+, which are known to be crucial for both enzymatic and non-enzymatic polymerization. nih.gov

MD simulations can provide detailed insights into several key aspects of the polymerization process:

Monomer Alignment: The simulations can track how 2-MeImPA molecules align on the template through Watson-Crick base pairing.

Role of Stacking Interactions: Base stacking between adjacent monomers on the template is a critical factor in organizing the reactants for polymerization, and MD can quantify these interactions.

Conformational Dynamics: The flexibility of the sugar-phosphate backbone and the conformational preferences of the monomers can be assessed.

Formation of Linkages: While classical MD does not typically model bond formation directly, it can be used to study the pre-reaction state, where the 3'-hydroxyl group of one monomer is positioned for nucleophilic attack on the activated phosphate of the adjacent monomer. This can reveal the probabilities of forming 2'-5' versus 3'-5' phosphodiester bonds, a crucial aspect of prebiotic RNA synthesis. sdu.dknih.gov

Although large-scale MD simulations specifically detailing 2-MeImPA polymerization are not widely published, extensive simulations have been performed on DNA oligonucleotides, providing a methodological framework for such studies. nih.gov These simulations highlight the importance of force field choice and the long timescales required to capture relevant biological motions.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of many-body systems. It is particularly well-suited for elucidating the reaction pathways of complex chemical reactions, such as the hydrolysis and polymerization of this compound.

DFT calculations can be used to map the potential energy surface of the reaction, identifying the reactants, products, intermediates, and transition states. For the reactions of 2-MeImPA, DFT can help to:

Elucidate the Mechanism of Hydrolysis: DFT can distinguish between different possible mechanisms for the hydrolysis of the P-N bond, such as associative, dissociative, or concerted pathways. rsc.org Studies on related phosphoimidazolides show that hydrolysis is catalyzed by phosphate buffers, acting as general bases. nasa.govlookchem.com DFT can model the role of these buffer species in lowering the activation energy.

Investigate the Polymerization Reaction: The nucleophilic attack of a 3'-hydroxyl group on the activated phosphate of an adjacent monomer can be modeled to determine the activation energy and the structure of the transition state. This can help to understand the regioselectivity of the reaction (i.e., the preference for 3'-5' or 2'-5' linkages). sdu.dk

Determine Reaction Energetics: DFT calculations can provide the free energy change (ΔG) for both the hydrolysis and polymerization reactions, allowing for a comparison of their thermodynamic favorability under different conditions. For the hydrolysis of a phosphoramidate, a favorable free energy change of -16.1 kcal/mol has been calculated in an enzymatic context. rsc.org

A key finding from experimental studies on the guanosine (B1672433) analog (2-MeImpG) is the competition between hydrolysis and polymerization. researchgate.net DFT calculations can provide a quantitative basis for understanding this competition by comparing the activation barriers for the two pathways.

| Reaction Pathway | Key Computational Insights from DFT | Analogous System Findings |

| Hydrolysis | Calculation of activation energy, modeling of transition state with water or buffer catalysis. | Phosphate ions act as general base catalysts, lowering the energy barrier. nasa.govlookchem.com |

| Polymerization | Determination of the transition state for phosphodiester bond formation, understanding regioselectivity. | Formation of both 2'-5' and 3'-5' linkages is possible. sdu.dknih.gov |

| Reaction Energetics | Calculation of ΔG for competing pathways. | Hydrolysis is a significant competing reaction. researchgate.net |

Modeling of Interactions with Metal Ions and Mineral Surfaces

The environment in which prebiotic polymerization occurred likely included various metal ions and mineral surfaces, which could have played a catalytic or organizational role. Computational modeling is crucial for understanding these interactions at a molecular level.

Interactions with Metal Ions:

Metal ions, particularly Mg2+, are known to be important cofactors in nucleic acid chemistry. nih.gov Experimental studies have shown that Mg2+ catalyzes the hydrolysis of the P-N bond in phosphoimidazolide-activated nucleotides. nih.gov Computational modeling, often using a combination of quantum mechanics and molecular mechanics (QM/MM) methods, can elucidate the role of these ions.

Modeling can reveal: